2-Ethyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-ETHYL-7-(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with an ethyl group at the 2-position and a 3,4,5-trimethoxyphenyl group at the 7-position. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-7-(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through a one-step regioselective reaction. This involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically requires a base to assist in the formation of an intermediate, followed by cyclization and dehydration processes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-7-(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-ETHYL-7-(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive molecule.
Medicine: Investigated for its anticancer properties, particularly as a tubulin polymerization inhibitor.
Mechanism of Action
The mechanism of action of 2-ETHYL-7-(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets such as tubulin. This compound inhibits tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity . It also affects various signaling pathways, including the down-regulation of ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibition of ERKs phosphorylation .
Comparison with Similar Compounds
Similar Compounds
- 1-(3’,4’,5’-Trimethoxybenzoyl)-5-amino-1,2,4-triazole
- 7-(3’,4’,5’-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives
Uniqueness
2-ETHYL-7-(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which enhances its pharmacological properties. The presence of the 3,4,5-trimethoxyphenyl group significantly contributes to its bioactivity, making it more potent compared to other derivatives .
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-ethyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H18N4O3/c1-5-14-18-16-17-7-6-11(20(16)19-14)10-8-12(21-2)15(23-4)13(9-10)22-3/h6-9H,5H2,1-4H3 |
InChI Key |
RZHFEQZIPYFZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=N1)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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